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Compound of Interest

Compound Name: 3-Methylbut-3-EN-1-amine

CAS No.: 13296-27-0

Cat. No.: B3046955 Get Quote

Executive Summary
Isopentenylamine (Dimethylallylamine, CAS: 2858-36-8) presents a unique challenge in GC-

MS analysis due to its volatility and structural similarity to other aliphatic amines. Accurate

identification requires distinguishing its unsaturated isopentenyl moiety from saturated analogs

like isoamylamine.

This guide establishes that Isopentenylamine is characterized by a molecular ion at m/z 85, a

dominant base peak at m/z 30 (primary amine signature), and a diagnostic allylic fragment

series. We compare this performance against Isoamylamine and Pentylamine, providing a

robust framework for differentiation.

Technical Analysis: Fragmentation Mechanics
Isopentenylamine (3-methylbut-2-en-1-amine)[1]

Molecular Formula:

[1][2]

Molecular Weight: 85 Da[1]

Structure:
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Fragmentation Pathway
The Electron Ionization (EI) mass spectrum of isopentenylamine is governed by two competing

mechanisms:

-Cleavage (dominant) and Allylic/Vinylic interactions.

-Cleavage (Base Peak, m/z 30): The radical cation forms on the nitrogen lone pair. Homolytic
cleavage of the C1-C2 bond releases the bulky isobutenyl radical, leaving the resonance-
stabilized iminium ion.

Significance: This peak confirms the primary amine structure (

) but is non-specific (shared by all primary alkylamines).

Loss of Methyl (m/z 70): Loss of a methyl group from the terminal dimethyl moiety.

Significance: Diagnostic for the branched "iso" structure.

Allylic Cation Formation (m/z 41/69): While less intense than the amine fragments, the

hydrocarbon backbone can generate fragments at m/z 69 (isopentenyl cation) or m/z 41 (

), characteristic of the alkene tail.
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Figure 1: Mechanistic fragmentation pathway of Isopentenylamine under 70 eV EI conditions.
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Comparative Analysis: Isopentenylamine vs.
Alternatives
To prevent misidentification, one must compare Isopentenylamine with its saturated counterpart

(Isoamylamine) and linear isomer (n-Pentylamine).

Data Summary Table
Feature Isopentenylamine Isoamylamine n-Pentylamine

CAS Number 2858-36-8 107-85-7 110-58-7

Structure Unsaturated (Alkene) Saturated (Branched) Saturated (Linear)

Molecular Ion (

)
m/z 85 m/z 87 m/z 87

Base Peak (100%) m/z 30 m/z 30 m/z 30

Diagnostic Ion 1
m/z 70 (

)

m/z 44 (via

rearrangement)
m/z 30 (dominant)

Diagnostic Ion 2 m/z 41, 69 (Alkene)
m/z 43 (

)

m/z 44 (low

abundance)

Retention Index (DB-

5)
~750-780 ~720-740 ~760-780

Differentiation Strategy
Check Molecular Ion: The immediate differentiator is the mass. Isopentenylamine is 2 Da

lighter (85) than the saturated amines (87).

Analyze High-Mass Fragments:

Isopentenylamine: Look for m/z 70.[3]

Isoamylamine: Look for m/z 43 (isopropyl group) and absence of alkene fragments.
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Pentylamine: Often shows a cleaner spectrum dominated by m/z 30 with a weak

McLafferty rearrangement peak at m/z 44.

Experimental Protocol: Derivatization for Enhanced
Detection
Direct injection of primary amines often leads to peak tailing due to interaction with silanol

groups in the GC liner and column. For robust quantification, TFAA (Trifluoroacetic Anhydride)

derivatization is recommended.

Reagents
Solvent: Ethyl Acetate (anhydrous).

Reagent: Trifluoroacetic Anhydride (TFAA).

Base: Triethylamine (TEA) – optional, to scavenge acid.

Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of amine sample in 500 µL Ethyl Acetate.

Reaction: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).

Incubation: Heat at 60°C for 20 minutes.

Cleanup: Evaporate excess reagent under a gentle stream of Nitrogen (

) to dryness.

Reconstitution: Redissolve in 200 µL Ethyl Acetate for GC-MS injection.

Derivatized Fragment Prediction
The TFA-derivative of Isopentenylamine (

) has a Molecular Weight of 181 Da.

New Molecular Ion: m/z 181.
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Base Peak Shift: The

-cleavage now includes the TFA group or cleaves adjacent to it. However, the

group often generates a dominant m/z 69 (

) or m/z 126 (

) peak, improving specificity.

Decision Logic for Identification
Use the following logic flow to confirm the identity of an unknown amine peak suspected to be

Isopentenylamine.
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Figure 2: Decision tree for differentiating Isopentenylamine from saturated analogs.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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